2-Amino-4,6-dinitrophenol

Vue d'ensemble

Description

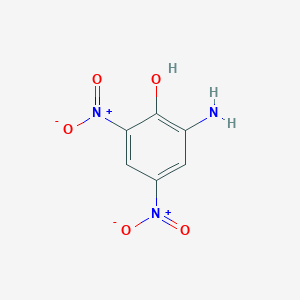

2-Amino-4,6-dinitrophenol (CAS: 96-91-3), also known as picramic acid , is a nitroaromatic compound with the molecular formula C₆H₅N₃O₅ and a molecular weight of 199.12 g/mol . It appears as a red to dark red solid or brown slurry, with a melting point exceeding 150°C (dec.) . The compound is sparingly soluble in water and chloroform and is classified as a Group 4.1 dangerous good (flammable solid) when wetted with ≥20% water .

Its primary applications include:

- Dye synthesis: Key intermediate for Acid Brown 75, Acid Brown 265, and Sulphur Black 2 dyes .

- Hair dye formulations: Occurs as an impurity (≤2%) in oxidative and semi-permanent hair dyes containing 2-hydroxyethyl picramic acid .

- Metabolite: Formed during the biodegradation of picric acid (2,4,6-trinitrophenol) in rats .

Méthodes De Préparation

Historical Context of Nitrophenol Amination

The reduction of nitro groups to amines in nitrophenols has been studied since the early 20th century. Early methods such as electrolytic reduction achieved only 13–53% yields for 2-amino-4-nitrophenol synthesis . Sulfur dioxide reduction with iron filings improved yields to 60% but introduced sulfur-containing byproducts requiring complex purification . Modern approaches prioritize selective reduction using controlled stoichiometry and pH management to suppress unwanted isomerization.

Hydrosulfide Reduction of 2,4-Dinitrophenol

Reaction Mechanism and Conditions

The partial reduction of 2,4-dinitrophenol to 2-amino-4-nitrophenol via sodium hydrosulfide (NaHS) represents a benchmark process. Conducted in alkaline aqueous solutions (pH 7–9) at 70–95°C, this method achieves 88–94% yields by carefully regulating:

-

Temperature : Maintaining 70–75°C prevents over-reduction to diamino products

-

pH Control : Buffering with ammonium chloride limits pH fluctuations below 8.5

-

Stoichiometry : Molar ratios of 1:1.2 (dinitrophenol:NaHS) ensure single nitro-group reduction

The reaction produces sodium 2-amino-4-nitrophenolate, which is acidified to pH 4.5–5.5 for product isolation .

Byproduct Management

Sulfur precipitation remains a critical challenge, addressed through:

-

Hot Filtration : Removing colloidal sulfur at 60–70°C prevents occlusion in the product

-

Redox Stabilization : Post-filtration addition of sodium sulfite (0.5–1.0 eq) inhibits sulfur reformation

-

Recrystallization : Dissolving crude product in dilute HCl (pH 1–2) followed by neutralization enhances purity

Comparative Analysis of Reduction Agents

| Agent | Yield (%) | Sulfur Byproduct | Purification Complexity |

|---|---|---|---|

| NaHS (pH 8.5) | 92 | Moderate | Filtration + Redox |

| H2/Ni Catalyst | 85 | None | Simple filtration |

| NH2NH2/Fe | 75 | Trace | Solvent extraction |

Table 1: Performance metrics for nitro-group reduction agents in aminophenol synthesis

Catalytic hydrogenation offers cleaner profiles but requires pressurized equipment. Hydrosulfide balances cost and scalability for industrial applications.

Industrial-Scale Process Optimization

Case Study: 1,000 Ton/Year Facility

A scaled-up process from patent data involves:

-

Sulfonation Stage : Dissolving 202.6 kg 2,4-dinitrochlorobenzene in 300 L H2O + NaOH (32.6%) at 90°C

-

Reduction Phase : Gradual addition of 580 kg 31.9% NaHS over 45 minutes at 70°C

-

Acid Workup : Adjusting to pH 5 with HCl yields 324 kg 41.9% press cake (135.8 kg pure product)

Key operational parameters:

-

Residence Time : 2-hour post-reduction stirring ensures complete conversion

-

Cooling Rate : Controlled cooling at 5°C/min prevents premature crystallization

Waste Stream Management

The process generates:

-

Sulfur Sludge : 19–22% by mass, remediated via Na2CO3 digestion (50–60°C)

-

Saline Effluents : High NaCl/Na2SO4 content requiring electrodialysis treatment

Analytical Characterization

Critical quality metrics for 2-amino-4-nitrophenol intermediates:

Challenges in 2-Amino-4,6-Dinitrophenol Synthesis

Available data suggests three primary hurdles:

-

Positional Selectivity : Differentiating 4 vs. 6 nitration without directing groups

-

Oxidative Degradation : Amino group susceptibility to nitration conditions

-

Isomer Separation : Co-production of 4-amino-2,6-dinitrophenol necessitates chromatography

Applications De Recherche Scientifique

Synthesis of Dyes and Pigments

One of the primary applications of 2-amino-4,6-dinitrophenol is in the dye industry. It is used in synthesizing various azo dyes and pigments due to its ability to form stable colored compounds when reacted with diazonium salts. The following table summarizes some common dyes synthesized using this compound:

| Dye Name | Chemical Structure | Application |

|---|---|---|

| Azo Dyes | Varies (azo linkage) | Textiles, food coloring |

| Pigment Yellow 10 | C12H12N4O5S | Plastics, inks |

| Pigment Red 48 | C20H14N4O5 | Paints, coatings |

Pharmaceutical Research

Historically, derivatives of this compound were explored for their potential as weight-loss agents in the 1930s. However, due to severe side effects and toxicity concerns, these applications were discontinued. Current research focuses on understanding its biological effects and potential therapeutic uses while ensuring safety .

Case Study: Toxicological Assessments

A study conducted on the dermal application of 4% this compound solution in rabbits showed no significant irritation, indicating a potential for controlled use in pharmaceutical formulations . However, the compound's toxicity profile remains a concern.

Explosives and Military Applications

The explosive nature of this compound makes it valuable in military applications. It can be used as a precursor for more stable explosive compounds or as a component in munitions. The following table outlines key properties relevant to its use as an explosive:

| Property | Value |

|---|---|

| Explosive Classification | Explosive mass explosion hazard |

| Sensitivity | Sensitive to shock and heat |

| Stability | Stable when wetted |

Environmental Impact Studies

Research has also been directed towards assessing the environmental impact of this compound. Its potential to contaminate water sources poses risks due to its toxicity to aquatic life . Studies indicate that runoff from fire control efforts can lead to environmental contamination.

Case Study: Aquatic Toxicity

Toxicity assessments have shown that concentrations of this compound can be harmful to aquatic organisms over extended exposure periods . This highlights the need for careful management during disposal and usage.

Safety Regulations and Guidelines

Due to its hazardous nature, regulations surrounding the use of this compound are stringent. The European Chemicals Agency (ECHA) has classified it under several hazard categories including acute toxicity and environmental hazards . Proper handling protocols are essential to mitigate risks associated with exposure.

Mécanisme D'action

The mechanism of action of 2-Amino-4,6-dinitrophenol involves its interaction with cellular components. It can act as an uncoupler of oxidative phosphorylation, disrupting the production of adenosine triphosphate (ATP) in mitochondria. This leads to an increase in metabolic rate and energy expenditure, which is why similar compounds have been studied for weight loss applications .

Comparaison Avec Des Composés Similaires

Chemical Structure and Physical Properties

Key Observations :

- Nitro vs. Chloro Substituents: 2-Amino-4,6-dichlorophenol replaces nitro groups with chlorine, reducing molecular weight and altering reactivity .

- Thermal Stability: this compound exhibits higher thermal stability (>150°C) compared to picric acid (122–123°C), likely due to reduced nitro group density .

Key Observations :

- Dye Versatility: this compound's dual amino and nitro groups enable coupling reactions in dye synthesis, unlike mononitrophenols .

Toxicity and Environmental Impact

Key Observations :

- Persistence: this compound resists aerobic biodegradation but undergoes anaerobic reduction to 2,4-diamino-6-nitrophenol .

- Metabolic Pathway : Acts as a secondary metabolite of picric acid, with lower urinary excretion (18.5%) compared to picric acid (60%) .

Key Observations :

- Safety Handling : Requires ≥20% water content to mitigate flammability risks .

Activité Biologique

2-Amino-4,6-dinitrophenol (Picramic acid) is a nitrophenolic compound that has garnered attention due to its biological activity and potential toxicological effects. This article reviews the biological activity of this compound, focusing on its metabolism, toxicity, and effects on various biological systems.

Metabolism and Biotransformation

Research indicates that this compound is metabolized in vivo primarily through reduction processes. Studies have shown that upon administration, it can be converted into various metabolites, including 2-amino-4-nitrophenol and 4-amino-2-nitrophenol. In an in vitro study using rat liver homogenates, it was found that approximately 81% of 2,4-DNP (the parent compound) was metabolized under optimal conditions, with 75% of the metabolites being 2-amino-4-nitrophenol .

Table 1: Metabolites of this compound

| Metabolite | Percentage of Total Metabolites | Source Study |

|---|---|---|

| 2-Amino-4-nitrophenol | 75% | Eiseman et al., 1972 |

| 4-Amino-2-nitrophenol | 23% | Parker, 1952 |

| 2,4-Diaminophenol | ≈1% | Eiseman et al., 1972 |

Toxicological Profile

The toxicological profile of this compound reveals significant concerns regarding its safety. In animal studies, the compound has been associated with various adverse effects:

- Skin Sensitization : In guinea pig studies, picramic acid demonstrated potential skin sensitization effects .

- Hematological Effects : Repeated exposure to dinitrophenols has been linked to alterations in hematological parameters and potential liver toxicity .

- Developmental Toxicity : Studies have indicated that exposure to dinitrophenols during critical developmental periods may lead to teratogenic effects in animal models .

Table 2: Toxicological Findings from Animal Studies

| Study Type | Species | Dose (mg/kg) | Observed Effects |

|---|---|---|---|

| Short-term gavage | S-D Rat | 0, 4, 20, or 100 | Increased liver weights; hematological changes |

| Skin sensitization test | Guinea Pig | N/A | Erythema and eschar formation |

Biological Activity in Aquatic Organisms

The bioconcentration and metabolism of picramic acid have also been studied in aquatic species such as rainbow trout (Salmo gairdneri). These studies reveal that dinitrophenols can accumulate in fish tissues, potentially leading to ecological impacts and concerns regarding food safety .

Case Studies

- Occupational Exposure : A case study involving workers exposed to sodium picramate (a derivative of picramic acid) reported significant health issues including agranulocytosis after prolonged exposure . This highlights the compound's potential for severe toxic effects in occupational settings.

- Environmental Impact : Investigations into contaminated sites have shown the persistence of dinitrophenols in soil and water systems, raising concerns about their long-term ecological impact and bioaccumulation risks .

Analyse Des Réactions Chimiques

Reduction Reactions

2-Amino-4,6-dinitrophenol undergoes selective reduction of nitro groups, influenced by reaction conditions:

Catalytic Reduction

- Hydrazine hydrate in the presence of FeCl₃·6H₂O and activated charcoal reduces one nitro group to an amine, yielding 2,4-diaminophenol with high efficiency (yield >90%).

- Ascorbic acid and CuSO₄ reduce picric acid to picramic acid via intermediate hydride transfer, forming sulfur byproducts .

Microbial Reduction

- Rhodococcus erythropolis HLPM-1 catalyzes hydride transfer to the aromatic ring, forming a hydride-Meisenheimer complex. Protonation enables enzymatic nitrite elimination, degrading picramic acid to less toxic metabolites .

Substitution Reactions

The nitro groups participate in nucleophilic aromatic substitution under controlled conditions:

| Reagent | Product | Conditions | Source |

|---|---|---|---|

| Ammonium hydroxide | 2-Amino-4-nitrophenol glucuronide | Alcoholic solution, neutral pH | |

| Alkali metals | Explosive decomposition | Base presence (e.g., NaOH) |

Hydrolysis and Stability

- Acidic Conditions : Stable but forms explosive salts (e.g., lead picramate) under prolonged heating .

- Basic Conditions : Reacts violently with NaOH/KOH, even in aqueous solutions, releasing toxic gases (NOₓ) .

- Thermal Decomposition : Explodes at 169°C when dry; wetting reduces sensitivity.

Enzymatic Metabolism

In vivo and in vitro studies reveal metabolic pathways:

Metabolites in Mammalian Systems

| Metabolite | Percentage | Study |

|---|---|---|

| 2-Amino-4-nitrophenol | 75% | Eiseman et al., 1972 |

| 4-Amino-2-nitrophenol | 23% | Parker, 1952 |

| 2,4-Diaminophenol | ~1% | Eiseman et al., 1972 |

- Rat liver homogenates metabolize 81% of this compound under optimal pH and NADPH cofactors .

- Oxygen inhibits nitroreductase activity by reoxidizing FADH₂/NADPH, slowing amine formation .

Environmental Degradation

- Aerobic Biodegradation : Nitro groups are replaced by hydroxyl groups, releasing nitrite .

- Anaerobic Biodegradation : Desulfovibrio spp. reduce nitro groups to amines, yielding phenol as a terminal product .

Reactivity Hazards

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-amino-4,6-dinitrophenol, and how can purity be validated?

Synthesis typically involves nitration and reduction steps. For example, picric acid (2,4,6-trinitrophenol) can undergo partial reduction to yield this compound . Purity validation requires chromatographic techniques (HPLC or TLC) and spectroscopic methods (NMR, FTIR). Melting point analysis (>150°C, decomposition) and elemental analysis are also critical for confirming structural integrity .

Q. What safety protocols are essential for handling this compound in laboratory settings?

The compound is classified as a hazardous material (UN 3317) due to its explosive potential when dry. It must be stored wet (≥20% water by mass) at 4°C under inert atmosphere . Personal protective equipment (PPE), including flame-resistant lab coats and nitrile gloves, is mandatory. Work should be conducted in fume hoods to avoid inhalation of dust or vapors .

Q. How can researchers characterize the solubility and stability of this compound under varying conditions?

Solubility tests in polar (water, methanol) and non-polar solvents (chloroform) reveal limited solubility, necessitating sonication or heating for dissolution . Stability studies should monitor decomposition via UV-Vis spectroscopy under thermal stress (e.g., 40–80°C) or pH extremes (acidic/alkaline conditions) .

Advanced Research Questions

Q. How do contradictory data on the biodegradation of this compound inform environmental risk assessments?

Aerobic biodegradation studies show only 2% degradation after 48 hours at 200 mg/L, suggesting persistence in oxic environments. However, anaerobic conditions promote microbial reduction to 2,4-diamino-6-nitrophenol, altering toxicity profiles . These disparities highlight the need for context-specific risk models, particularly in groundwater or sediment systems .

Q. What mechanistic insights explain the compound’s role in synthesizing heterocyclic derivatives (e.g., quinoxalines, benzoxazoles)?

this compound reacts with 3-amino-2H-azirines via nucleophilic aromatic substitution, forming quinoxaline derivatives. The electron-withdrawing nitro groups activate the phenol ring for electrophilic attacks, while the amino group facilitates cyclization . Reaction optimization requires controlled pH (neutral to slightly acidic) and reflux in aprotic solvents (e.g., DMF) .

Q. How can researchers resolve discrepancies in metabolite profiles observed during toxicokinetic studies?

In rats, 60% of orally administered picric acid is excreted as parent compound, while 18.5% is metabolized to this compound . Discrepancies in metabolite ratios across species may arise from differences in hepatic reductase activity or gut microbiota. Cross-species comparative studies using isotopically labeled analogs and LC-MS/MS are recommended to clarify metabolic pathways .

Q. What experimental strategies mitigate interference from nitro-group reduction artifacts in electrochemical studies?

Electrochemical reduction of nitro groups to amines can skew redox potential measurements. Using deoxygenated buffers (e.g., argon-saturated PBS) and controlled-potential electrolysis minimizes side reactions. Cyclic voltammetry paired with in-situ FTIR spectroscopy helps distinguish between reduction intermediates and artifacts .

Propriétés

IUPAC Name |

2-amino-4,6-dinitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3O5/c7-4-1-3(8(11)12)2-5(6(4)10)9(13)14/h1-2,10H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXYMVUZOGFVPGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1N)O)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N3O5 | |

| Record name | 2-AMINO-4,6-DINITROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19770 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5024479 | |

| Record name | 2-Amino-4,6-dinitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5024479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2-amino-4,6-dinitrophenol appears as dark red needles or prisms. Red crystals. Water insoluble. Explosive in the dry state but desensitized by wetting. Easily ignited and once ignited burn readily., Dark red solid; [Merck Index] | |

| Record name | 2-AMINO-4,6-DINITROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19770 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Picramic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3267 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Flash Point |

410 °F (NTP, 1992), 210 °C | |

| Record name | 2-AMINO-4,6-DINITROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19770 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Picramic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3267 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 4,6-DINITRO-2-AMINOPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4319 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

less than 1 mg/mL at 68.9 °F (NTP, 1992), @ 22-25 °C, 0.065 g dissolves in 100 ml H2O, More sol in hot water than in cold water, Soluble in benzene & ether, Moderately sol in alc; sol in glacial acetic acid, Sol in aniline | |

| Record name | 2-AMINO-4,6-DINITROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19770 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4,6-DINITRO-2-AMINOPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4319 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000042 [mmHg] | |

| Record name | Picramic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3267 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Dark red needles from alc, prisms from chloroform | |

CAS No. |

96-91-3 | |

| Record name | 2-AMINO-4,6-DINITROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19770 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Picramic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=96-91-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Picramic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000096913 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Picramic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36939 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Picramic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4861 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Amino-4,6-dinitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5024479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-4,6-dinitrophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.314 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PICRAMIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5VDQ7GK8L3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4,6-DINITRO-2-AMINOPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4319 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

336 °F (NTP, 1992), 169 °C | |

| Record name | 2-AMINO-4,6-DINITROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19770 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4,6-DINITRO-2-AMINOPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4319 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.